molecular formula C18H29N5O4 B11935082 (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

Cat. No.: B11935082
M. Wt: 379.5 g/mol
InChI Key: VEGGTWZUZGZKHY-UHFFFAOYSA-N
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Description

The compound (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes amino, carbamoylamino, and hydroxymethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide typically involves multiple steps, including the protection and deprotection of functional groups, amide bond formation, and selective functionalization of the aromatic ring. Common reagents used in these reactions include protecting groups like tert-butyloxycarbonyl (Boc) for amino groups, coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable amide bonds with proteins. It can also be used in the development of peptide-based drugs.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases that involve protein misfolding or aggregation.

Industry

In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable amide bonds with proteins, altering their structure and function. This can lead to changes in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
  • (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(methoxymethyl)phenyl]pentanamide
  • (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(ethyl)phenyl]pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and interactions with biological molecules. This makes it a versatile compound for use in various scientific research applications.

Properties

Molecular Formula

C18H29N5O4

Molecular Weight

379.5 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)

InChI Key

VEGGTWZUZGZKHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

Origin of Product

United States

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